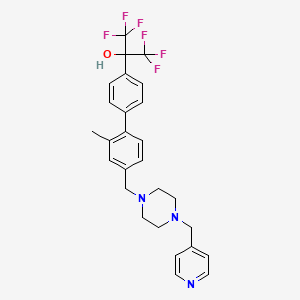

SR-1903

Descripción

Propiedades

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[4-[2-methyl-4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F6N3O/c1-19-16-21(18-36-14-12-35(13-15-36)17-20-8-10-34-11-9-20)2-7-24(19)22-3-5-23(6-4-22)25(37,26(28,29)30)27(31,32)33/h2-11,16,37H,12-15,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUQYJQLSYQEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=NC=C3)C4=CC=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SR-1903

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile as a dual modulator of the nuclear receptors Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR. This dual activity allows this compound to potently suppress inflammatory responses and modulate metabolic pathways, making it a promising therapeutic candidate for autoimmune and metabolic diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy. The experimental protocols for key assays are described, and all available quantitative data are summarized for clear comparison.

Introduction

Chronic inflammatory and metabolic diseases represent a significant global health burden. Nuclear receptors are key transcriptional regulators of inflammatory and metabolic pathways and have emerged as important drug targets. Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a master regulator of T helper 17 (Th17) cell differentiation, is a key driver of autoimmune diseases. Conversely, Liver X Receptors (LXRs) are critical regulators of cholesterol metabolism and inflammatory responses. Small molecules that can modulate these pathways hold significant therapeutic potential. This compound is a unique polypharmacological agent that simultaneously targets both RORγ and LXR, offering a multi-faceted approach to disease modification.

Molecular Mechanism of Action

This compound's mechanism of action is centered on its ability to modulate the transcriptional activity of two key nuclear receptors: RORγ and LXR.

Inverse Agonism of RORγ

This compound acts as an inverse agonist of RORγ. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of RORγ, which is constitutively active, this compound binding leads to a conformational change in the receptor that promotes the recruitment of corepressor proteins and the dismissal of coactivator proteins. This results in the repression of RORγ-dependent gene transcription, most notably Interleukin-17 (IL-17), a key cytokine in the pathogenesis of autoimmune diseases.

Agonism of LXR

Concurrently, this compound functions as an agonist of LXR. Upon binding, this compound induces a conformational change in the LXR that facilitates the recruitment of coactivator proteins. This activated LXR complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to their increased transcription. Key LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and the suppression of inflammatory gene expression.

Signaling Pathway

The dual modulation of RORγ and LXR by this compound results in a synergistic anti-inflammatory and metabolic-modulating effect. The inverse agonism of RORγ dampens the pro-inflammatory Th17 pathway, while the agonism of LXR actively promotes anti-inflammatory and cholesterol efflux pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Activity | IC50 / EC50 (nM) |

| Cell-based Reporter Assay | RORγ | Inverse Agonist | ~100 |

| Binding Assay | PPARγ | Binds, no activation | 209 |

| Cellular Assay (RAW 264.7) | TREM-1 Expression (LPS-induced) | Inhibition | - |

| Cellular Assay (RAW 264.7) | IL-6, IL-33 Expression (LPS-induced) | Inhibition | - |

| Cellular Assay (RAW 264.7) | ABCG1, FASN, SCD-1 Expression | Increased | - |

Data from vendor websites and likely originates from the primary publication by Chang et al. (2019).[1][2][3]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosage | Outcome |

| Mouse | Collagen-Induced Arthritis | 20 mg/kg (twice daily) | Reduced disease severity |

| Mouse | High-Fat Diet-Induced Obesity | Not specified | Reduced blood glucose, total cholesterol, LDL, body weight, and fat mass |

Data from vendor websites and likely originates from the primary publication by Chang et al. (2019).[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and information inferred from the available data. For the exact protocols, referral to the primary publication by Chang et al. (2019) is recommended.

RORγ Cell-Based Reporter Assay

Objective: To determine the inverse agonist activity of this compound on RORγ.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are transiently co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs). A constitutively active Renilla luciferase vector is also co-transfected for normalization.

-

Compound Treatment: Transfected cells are seeded into 96-well plates and treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that causes a 50% reduction in RORγ-mediated reporter gene expression.

LPS-Induced Gene Expression in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory effect of this compound on macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cell Plating: Cells are seeded into 6-well plates and allowed to adhere overnight.

-

Compound Pre-treatment: Cells are pre-treated with this compound or vehicle for 1 hour.

-

LPS Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours) to induce an inflammatory response.

-

RNA Isolation and RT-qPCR: Total RNA is isolated from the cells, and reverse transcription is performed to generate cDNA. Quantitative PCR (qPCR) is then used to measure the mRNA expression levels of target inflammatory genes (e.g., TREM-1, IL-6, IL-33) and LXR target genes (e.g., ABCG1). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative fold change in gene expression in this compound treated cells compared to vehicle-treated, LPS-stimulated cells is calculated.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.

Methodology:

-

Animal Model: Male DBA/1J mice are typically used for this model.

-

Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21 days later.

-

Compound Administration: Upon the onset of arthritis, mice are treated with this compound (e.g., 20 mg/kg, twice daily) or vehicle via oral gavage.

-

Clinical Assessment: The severity of arthritis is monitored and scored regularly based on paw swelling and joint inflammation.

-

Histological Analysis: At the end of the study, joints are collected for histological analysis to assess cartilage and bone erosion.

-

Data Analysis: Clinical scores and histological parameters are compared between the this compound and vehicle-treated groups.

High-Fat Diet (HFD)-Induced Obesity Mouse Model

Objective: To assess the metabolic effects of this compound in a model of obesity and insulin resistance.

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity. A control group is fed a standard chow diet.

-

Compound Administration: Obese mice are treated with this compound or vehicle daily via oral gavage.

-

Metabolic Phenotyping: Body weight, food intake, and body composition (fat and lean mass) are monitored regularly. Glucose and insulin tolerance tests are performed to assess glucose homeostasis.

-

Biochemical Analysis: At the end of the study, blood is collected to measure plasma levels of glucose, insulin, total cholesterol, and LDL.

-

Data Analysis: Metabolic parameters and biochemical markers are compared between the this compound and vehicle-treated HFD groups.

Conclusion

This compound represents a promising therapeutic agent with a novel dual-acting mechanism of action. By simultaneously acting as an inverse agonist of RORγ and an agonist of LXR, it effectively targets both the inflammatory and metabolic dysregulation that underlies many chronic diseases. The preclinical data demonstrate its potential in treating conditions such as rheumatoid arthritis and obesity. Further investigation into its clinical efficacy and safety is warranted to translate these promising findings into therapeutic benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative trait locus on chromosome 1q influences bone loss in young Mexican American adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

SR-1903: A Technical Whitepaper on a Novel Dual Modulator of RORγ and LXR

Disclaimer: The discovery, rationale for design, and specific synthesis pathway for SR-1903 are not detailed in publicly available scientific literature. The primary source of information is its commercial product data. This guide is therefore a consolidation of available data, supplemented with established, representative experimental protocols relevant to the compound's described biological activities.

Executive Summary

This compound is a novel small molecule that functions as a dual modulator of two key nuclear receptors: Retinoic acid receptor-related orphan receptor γ (RORγ) and Liver X receptor (LXR). It exhibits a unique pharmacological profile, acting as an inverse agonist of RORγ while simultaneously serving as an agonist for LXR. This dual-modulatory action positions this compound as a promising therapeutic candidate for autoimmune, inflammatory, and metabolic disorders. This document provides a comprehensive overview of the available technical data on this compound, including its biological targets, quantitative activity, and representative experimental methodologies for its characterization.

Introduction to this compound and its Molecular Targets

RORγ Inverse Agonism

Retinoic acid receptor-related orphan receptor γ (RORγ) is a transcription factor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Dysregulation and overactivation of the Th17 pathway are implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. As an inverse agonist, this compound is designed to bind to RORγ and suppress its constitutive transcriptional activity, thereby inhibiting Th17 cell differentiation and subsequent IL-17 production.

LXR Agonism

Liver X receptors (LXRs), comprising LXRα and LXRβ isoforms, are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRs promotes the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, facilitating the removal of excess cholesterol from peripheral tissues. Additionally, LXRs have demonstrated anti-inflammatory properties. By acting as an LXR agonist, this compound has the potential to modulate metabolic pathways and exert beneficial effects on conditions associated with metabolic dysregulation, such as atherosclerosis and obesity.

Quantitative Data Summary

The following table summarizes the currently available quantitative data for this compound.

| Assay Type | Target / Model | Metric | Value | Reference |

| Cell-Based Reporter Assay | RORγ | IC50 | ~100 nM | [1] |

| Binding Assay | PPARγ | IC50 | 209 nM | [1] |

| In Vitro Functional Assay | TREM-1 expression in RAW 264.7 cells | Inhibitory Concentration | 10 μM | [1] |

| In Vivo Efficacy Model | Mouse model of collagen-induced arthritis | Dosage | 20 mg/kg (twice per day) | [1] |

| In Vivo Efficacy Model | Mouse model of high-fat diet-induced obesity | Outcome | Reduces blood glucose, serum total cholesterol and LDL, body weight, and fat mass | [1] |

Representative Experimental Protocols

The following are detailed, representative protocols for the types of experiments used to characterize a dual modulator like this compound.

RORγ Inverse Agonist Cell-Based Reporter Assay

Objective: To quantify the inverse agonist activity of a test compound on the RORγ receptor.

Methodology:

-

Cell Line and Plasmids: A suitable mammalian cell line (e.g., HEK293T) is used. Cells are co-transfected with two plasmids: an expression vector for a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain (LBD), and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

Cell Culture and Transfection: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Transfection is carried out using a suitable transfection reagent.

-

Assay Procedure:

-

Transfected cells are seeded in 96-well plates.

-

After 24 hours, the culture medium is replaced with a medium containing serial dilutions of this compound or a vehicle control.

-

Cells are incubated for an additional 24 hours.

-

The cells are then lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: The luminescence signal is normalized to a control for cell viability (e.g., a co-transfected β-galactosidase reporter). The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

LXR Agonist Cell-Based Reporter Assay

Objective: To determine the agonist activity of a test compound on the LXR receptor.

Methodology:

-

Cell Line and Plasmids: A relevant cell line (e.g., HepG2) is used. Cells are co-transfected with an LXR expression plasmid and a reporter plasmid containing a luciferase gene driven by a promoter with LXR response elements (LXREs).

-

Cell Culture and Transfection: Cells are maintained and transfected as described above.

-

Assay Procedure:

-

Transfected cells are seeded in 96-well plates.

-

After 24 hours, the medium is replaced with a medium containing various concentrations of this compound, a known LXR agonist (e.g., T0901317) as a positive control, and a vehicle control.

-

Cells are incubated for 24-48 hours.

-

Luciferase activity is measured.

-

-

Data Analysis: The fold activation of the luciferase reporter is calculated relative to the vehicle control. The EC50 value is determined from the dose-response curve.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Animals and Induction: Male DBA/1J mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21.

-

Treatment Protocol: Upon the first signs of arthritis, mice are randomized into treatment groups. This compound (20 mg/kg) or vehicle is administered twice daily (e.g., by oral gavage).

-

Efficacy Assessment:

-

Clinical Scoring: Arthritis severity is evaluated daily using a standardized scoring system based on paw swelling and erythema.

-

Histopathology: At the end of the study, joints are collected, fixed, and sectioned. Histological sections are stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

-

-

Data Analysis: Clinical scores and histological parameters are statistically compared between the this compound-treated and vehicle-treated groups.

In Vivo High-Fat Diet-Induced Obesity Model

Objective: To assess the metabolic effects of this compound in a diet-induced model of obesity.

Methodology:

-

Animals and Diet: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

-

Treatment Protocol: Obese mice are randomized to receive daily administrations of this compound or vehicle for a specified duration (e.g., 4 weeks).

-

Metabolic Phenotyping:

-

Body Weight and Composition: Body weight is monitored weekly. Body composition (fat and lean mass) is determined by techniques such as DEXA or NMR.

-

Glucose Homeostasis: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed.

-

-

Data Analysis: All metabolic parameters are compared between the HFD-vehicle, HFD-SR-1903, and chow-fed control groups.

Signaling Pathways and Experimental Workflow Diagrams

Caption: Dual modulation of RORγ and LXR signaling pathways by this compound.

Caption: A general experimental workflow for the preclinical development of this compound.

References

Unveiling the Molecular Targets of SR-1903: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1903 is a synthetic small molecule that has been identified as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR. Additionally, this compound has been shown to bind to Peroxisome Proliferator-Activated Receptor γ (PPARγ) without activating it. This unique pharmacological profile suggests its potential therapeutic application in inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the biological targets of this compound, including available quantitative data, detailed experimental methodologies, and an illustration of the associated signaling pathways.

Core Biological Targets and Pharmacological Activity

This compound exhibits a multi-target engagement profile, primarily interacting with the following nuclear receptors:

-

Retinoic Acid Receptor-related Orphan Receptor γ (RORγ): this compound acts as an inverse agonist of RORγ. Inverse agonists reduce the constitutive activity of a receptor.

-

Liver X Receptor (LXR): this compound functions as an agonist of LXR. Agonists bind to and activate a receptor.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): this compound binds to PPARγ but does not activate it, indicating it may act as an antagonist or a modulator at this receptor.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with its biological targets.

| Target | Activity | Parameter | Value | Assay Type |

| RORγ | Inverse Agonist | IC50 | ~100 nM | Cell-Based Reporter Assay |

| PPARγ | Binding (No Activation) | IC50 | 209 nM | Not Specified |

| LXR | Agonist | EC50 | Not Reported | Not Reported |

Table 1: Quantitative pharmacological data for this compound.

In Vitro and In Vivo Effects

In Vitro Cellular Activity

In RAW 264.7 macrophage-like cells, this compound has been shown to:

-

Inhibit the lipopolysaccharide (LPS)-induced expression of Triggering Receptor Expressed on Myeloid cells 1 (TREM-1).

-

Inhibit the LPS-induced expression of the LXR target genes Interleukin-6 (IL-6) and Interleukin-33 (IL-33).

-

Increase the expression of LXR target genes ATP-binding cassette transporter G1 (ABCG1), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD-1).

In Vivo Efficacy

-

Collagen-Induced Arthritis Mouse Model: Administration of this compound (20 mg/kg, twice daily) reduced the severity score of arthritis.

-

High-Fat Diet-Induced Obesity Mouse Model: this compound treatment led to:

-

Reduced blood glucose levels in a glucose tolerance test.

-

Decreased serum levels of total cholesterol and low-density lipoprotein (LDL).

-

Reduced body weight and fat mass.

-

Experimental Protocols

The following are generalized protocols for the types of assays typically used to characterize compounds like this compound. The specific details for the characterization of this compound would be found in its primary publication.

RORγ Inverse Agonist Cell-Based Reporter Assay

This assay measures the ability of a compound to decrease the constitutive transcriptional activity of RORγ.

Workflow:

Methodology:

-

Cell Culture and Transfection: Host cells (e.g., HEK293T) are cultured in appropriate media and seeded into 96-well plates. The following day, cells are co-transfected with an expression vector for human RORγ, a luciferase reporter plasmid containing RORγ response elements (ROREs) upstream of the firefly luciferase gene, and a control plasmid expressing Renilla luciferase for normalization.

-

Compound Treatment: After 24 hours of transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Luciferase Assay: Following an 18-24 hour incubation with the compound, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The percentage of inhibition of RORγ activity is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.

LXR Agonist Cell-Based Reporter Assay

This assay is similar to the RORγ assay but is designed to measure the activation of LXR.

Workflow:

Methodology:

The protocol is analogous to the RORγ assay, with the key differences being the use of an LXR expression vector and a luciferase reporter construct driven by LXR response elements (LXREs). Data analysis involves calculating the fold activation relative to the vehicle control and determining the EC50 value from the dose-response curve.

PPARγ Binding Assay

A common method to determine binding affinity is a competitive binding assay using a radiolabeled ligand.

Methodology:

-

Preparation of Receptor Source: A source of PPARγ protein is required, which can be purified recombinant protein or cell lysates from cells overexpressing PPARγ.

-

Competitive Binding: The PPARγ protein is incubated with a constant concentration of a high-affinity radiolabeled PPARγ ligand (e.g., [³H]-rosiglitazone) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, the protein-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor (this compound). The IC50 value is the concentration of this compound that displaces 50% of the radiolabeled ligand.

Signaling Pathways

This compound's dual activity on RORγ and LXR suggests it can modulate multiple downstream signaling pathways involved in immunity and metabolism.

RORγ Inverse Agonism and its Consequences

RORγ is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. By inhibiting RORγ, this compound is expected to suppress the differentiation of Th17 cells and the production of these inflammatory cytokines.

LXR Agonism and its Consequences

LXRs are critical regulators of cholesterol, fatty acid, and glucose metabolism. LXR activation by an agonist like this compound leads to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c, FASN, SCD-1). LXRs also have anti-inflammatory properties.

Conclusion

This compound is a dual-acting small molecule that targets RORγ and LXR, two nuclear receptors with significant roles in immunology and metabolism. Its ability to act as an inverse agonist at RORγ while simultaneously acting as an agonist at LXR presents a unique therapeutic strategy. The suppression of RORγ-mediated inflammation combined with the beneficial metabolic and anti-inflammatory effects of LXR activation makes this compound an interesting candidate for further investigation in autoimmune and metabolic disorders. This guide provides a foundational understanding of its biological targets and the methodologies used for its characterization. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

SR-1903: A Dual Modulator of RORγ and LXR for Inflammatory and Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1903 is a novel synthetic compound that has demonstrated significant potential in preclinical studies for the treatment of inflammatory and metabolic diseases. It functions as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). Specifically, this compound acts as an inverse agonist of RORγ and an agonist of LXR. This unique polypharmacology allows it to concurrently suppress inflammatory responses and improve metabolic parameters. This document provides a comprehensive overview of the available in vitro and in vivo data on this compound, detailed experimental methodologies, and a visualization of its signaling pathways.

In Vitro Studies

The in vitro activity of this compound has been characterized in cell-based assays, primarily using the RAW 264.7 macrophage cell line, to elucidate its mechanism of action on key inflammatory and metabolic pathways.

Quantitative Data Summary

| Parameter | Assay Type | Cell Line | Value | Reference |

| RORγ Activity | Cell-based reporter assay | - | IC50: ~100 nM | [1][2][3] |

| PPARγ Binding | - | - | IC50: 209 nM (no activation) | [1][2][3] |

| TREM-1 Expression | LPS-induced gene expression | RAW 264.7 | Inhibition at 10 µM | [1][2][3] |

| IL-6 Expression | LPS-induced gene expression | RAW 264.7 | Inhibition | [1][3] |

| IL-33 Expression | LPS-induced gene expression | RAW 264.7 | Inhibition | [1][3] |

| ABCG1 Expression | Gene expression | RAW 264.7 | Increased | [1][3] |

| FASN Expression | Gene expression | RAW 264.7 | Increased | [1][3] |

| SCD-1 Expression | Gene expression | RAW 264.7 | Increased | [1][3] |

Experimental Protocols

Cell-Based Reporter Assay for RORγ Inverse Agonism:

-

Objective: To determine the potency of this compound in inhibiting the transcriptional activity of RORγ.

-

Methodology: A cell line is transiently transfected with a RORγ expression vector and a reporter plasmid containing ROR response elements upstream of a luciferase gene. The cells are then treated with varying concentrations of this compound. The inverse agonist activity is quantified by measuring the decrease in luciferase activity, from which an IC50 value is calculated.

Gene Expression Analysis in RAW 264.7 Macrophages:

-

Objective: To assess the effect of this compound on the expression of inflammatory and metabolic genes.

-

Methodology: RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are co-treated with this compound (e.g., at a concentration of 10 µM). Following incubation, total RNA is extracted from the cells. The expression levels of target genes (e.g., TREM-1, IL-6, IL-33, ABCG1, FASN, SCD-1) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

In Vivo Studies

The therapeutic potential of this compound has been evaluated in established mouse models of autoimmune disease and metabolic syndrome.

Quantitative Data Summary

| Indication | Animal Model | Dosage | Duration | Key Findings | Reference |

| Arthritis | Collagen-Induced Arthritis (CIA) Mouse Model | 20 mg/kg, i.p., twice daily | 16 days | Reduced arthritis severity score; Prevented thymocyte loss. | [1][2][3] |

| Obesity & Diabetes | High-Fat Diet-Induced Obesity (DIO) Mouse Model | 20 mg/kg, i.p. | 14 days | Reduced blood glucose levels; Reduced serum total cholesterol and LDL; 15% reduction in body weight; 17% reduction in fat mass; Improved insulin levels; Reduced leptin resistance. | [1][2][3] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model:

-

Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.

-

Methodology: Arthritis is induced in mice by immunization with type II collagen emulsified in complete Freund's adjuvant. Upon the onset of arthritic symptoms, mice are treated with this compound (20 mg/kg, intraperitoneally, twice daily) for a specified duration (e.g., 16 days). The severity of arthritis is monitored and scored based on paw swelling and inflammation. At the end of the study, tissues such as the thymus can be collected for further analysis.

High-Fat Diet-Induced Obesity (DIO) Mouse Model:

-

Objective: To assess the metabolic benefits of this compound in a model of obesity and type 2 diabetes.

-

Methodology: Mice are fed a high-fat diet for an extended period to induce obesity, insulin resistance, and dyslipidemia. A cohort of these mice is then treated with this compound (20 mg/kg, intraperitoneally) for a defined period (e.g., 14 days). Throughout the study, metabolic parameters such as body weight, fat mass, food intake, blood glucose, and serum lipid levels are measured. Glucose tolerance tests and insulin level measurements are also performed to assess insulin sensitivity.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are attributed to its modulation of the RORγ and LXR signaling pathways.

Caption: Dual modulation of RORγ and LXR by this compound.

The diagram above illustrates the dual mechanism of action of this compound. As an inverse agonist of RORγ, it suppresses the production of pro-inflammatory cytokines like IL-17, which are key drivers of autoimmune diseases. Concurrently, as an LXR agonist, it promotes the expression of genes involved in cholesterol efflux and lipid metabolism, leading to improved metabolic profiles.

Experimental Workflow

The following diagram outlines a typical preclinical evaluation workflow for a compound like this compound.

Caption: Preclinical evaluation workflow for this compound.

This workflow highlights the progression from initial compound synthesis and screening to functional cell-based assays and finally to efficacy testing in relevant in vivo models of disease. The data gathered from these studies informs the potential for further preclinical and clinical development.

Conclusion

This compound represents a promising therapeutic candidate with a unique dual-acting mechanism that addresses both inflammatory and metabolic dysregulation. The available preclinical data demonstrates its potential in treating complex diseases such as rheumatoid arthritis and metabolic syndrome. Further investigation into its safety profile, pharmacokinetic properties, and efficacy in other disease models is warranted to fully elucidate its therapeutic potential.

References

SR-1903: A Technical Overview of a Novel RORγ/LXR Modulator

For Research, Scientific, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on SR-1903. A comprehensive, manufacturer-disclosed safety and toxicity profile is not available in the public domain. The information herein is collated from vendor-supplied data and the primary scientific literature, intended for informational purposes only.

Executive Summary

This compound is a synthetic small molecule characterized by its unique polypharmacology, acting as a dual modulator of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and the Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist of LXR. This dual activity allows it to potently suppress inflammatory responses, positioning it as a compound of interest for autoimmune and metabolic diseases. Preclinical data in mouse models have demonstrated its efficacy in reducing the severity of collagen-induced arthritis and improving metabolic parameters in diet-induced obesity. However, a formal, complete safety and toxicity profile has not been published. This guide provides a detailed summary of the available efficacy data, the known mechanisms of action, and the experimental protocols derived from its primary characterization.

Core Pharmacological Data

The primary pharmacological activity of this compound is centered on its interaction with two key nuclear receptors involved in immunity and metabolism.

Table 2.1: In Vitro Activity of this compound

| Target | Activity | Assay Type | IC50 Value | Source |

| RORγ | Inverse Agonist | Cell-Based Reporter Assay | ~100 nM | [1][2] |

| PPARγ | Binding (No Activation) | Not Specified | 209 nM | [1][2] |

| LXR | Agonist | Cell-Based Reporter Assay | Not Specified | [1][2][3] |

Table 2.2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosing Regimen | Key Outcomes | Source |

| Mouse | Collagen-Induced Arthritis | 20 mg/kg (twice daily) | Reduced disease severity score | [1][2] |

| Mouse | High-Fat Diet-Induced Obesity | Not Specified | Reduced blood glucose, serum cholesterol (Total & LDL), body weight, and fat mass | [1][3] |

Safety and Toxicity Profile

A comprehensive safety and toxicity profile for this compound, including data from formal good laboratory practice (GLP) toxicology studies, is not available in the public scientific literature. Key toxicological endpoints such as LD50 (Lethal Dose, 50%), genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology (cardiovascular, respiratory, and central nervous system effects) have not been reported. The primary publication focuses on the compound's efficacy and mechanism of action.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating two distinct nuclear receptor signaling pathways. As an inverse agonist of RORγ, it inhibits the differentiation of pro-inflammatory Th17 cells and the production of associated cytokines like IL-17. As an LXR agonist, it promotes cholesterol efflux and suppresses inflammatory gene expression in macrophages.

Diagram 4.1: this compound Dual Signaling Pathway

Caption: Dual signaling pathways of this compound.

Key Experimental Protocols

The following protocols are based on the methodologies described for characterizing this compound's effects on inflammatory signaling in vitro.

In Vitro TREM-1 Expression Assay

-

Objective: To determine the effect of this compound on the expression of the pro-inflammatory receptor TREM-1 in macrophages following an inflammatory stimulus.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Protocol:

-

RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are pre-treated with this compound (10 µM) or vehicle control for a specified duration.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture media.

-

Following incubation, total RNA is harvested from the cells.

-

The expression level of TREM-1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Data are normalized to a housekeeping gene, and the relative expression in this compound-treated cells is compared to vehicle-treated controls.[1][2]

-

-

Outcome: this compound at 10 µM was shown to inhibit the LPS-induced expression of TREM-1.[1][2]

Diagram 5.1: Workflow for In Vitro TREM-1 Assay

Caption: Workflow for TREM-1 expression analysis.

Collagen-Induced Arthritis (CIA) Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Animal Model: DBA/1J mice.

-

Protocol:

-

Arthritis is induced in mice by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

-

A booster immunization is administered approximately 21 days after the primary immunization.

-

Upon the onset of visible signs of arthritis, mice are randomized into treatment groups.

-

One group receives this compound administered at a dose of 20 mg/kg twice daily (route of administration, e.g., oral gavage or intraperitoneal injection, is not specified in available sources). The control group receives a vehicle.

-

Disease progression is monitored over time by scoring paw swelling and inflammation based on a standardized clinical scoring system.

-

At the end of the study, serum and tissue samples may be collected for biomarker analysis (e.g., cytokine levels).

-

-

Outcome: this compound treatment significantly reduced the severity score of arthritis compared to the vehicle control group.[1][2]

Conclusion and Future Directions

This compound is a promising preclinical compound with a novel dual-action mechanism that impacts both inflammatory and metabolic signaling pathways. The available data demonstrate clear efficacy in relevant animal models of arthritis and obesity. However, the lack of a publicly available, comprehensive safety and toxicity profile is a significant data gap. For this compound to advance in the drug development pipeline, rigorous evaluation of its safety pharmacology, pharmacokinetic properties (ADME), and potential for off-target toxicities through standardized in vitro and in vivo studies will be essential. Researchers and developers are advised to conduct their own thorough safety assessments before considering this compound for further investigation.

References

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Data of AP1903 (Rimiducid)

Disclaimer: The initial request for information on "SR-1903" yielded no results for a pharmaceutical compound, strongly suggesting a typographical error. The following guide is based on the assumption that the intended compound of interest is AP1903 (also known as rimiducid), a molecule with a similar designation that is currently in clinical development.

Introduction

AP1903, or rimiducid, is a synthetic, lipid-permeable small molecule designed as a chemical inducer of dimerization (CID). It functions as a "safety switch" in advanced cellular therapies, such as those involving CAR-T cells and stem cell transplantation.[1] Rimiducid is bio-inert on its own but can rapidly and potently induce the dimerization of engineered proteins, typically modified caspase-9, leading to the programmed cell death (apoptosis) of the genetically modified cells.[2][3][4] This mechanism provides a critical safety feature to control adverse events like cytokine release syndrome (CRS) or graft-versus-host disease (GvHD).[1][5]

Pharmacokinetic Data

The pharmacokinetic profile of AP1903 has been evaluated in healthy volunteers, demonstrating predictable and dose-proportional exposure.

Table 1: Summary of AP1903 Pharmacokinetic Parameters in Healthy Adult Volunteers

| Parameter | Value | Reference |

| Route of Administration | Intravenous Infusion (over 2 hours) | [6] |

| Dose Range Studied | 0.01 to 1.0 mg/kg | [6] |

| Peak Plasma Concentration (Cmax) | ~10 to 1,275 ng/mL (dose-proportional) | [6] |

| Time to Peak Concentration (Tmax) | End of 2-hour infusion | [7] |

| Distribution | Rapid distribution phase post-infusion | [6] |

| Plasma Concentration Reduction | ~18% of Cmax at 0.5 hours post-infusion~7% of Cmax at 2 hours post-infusion~1% of Cmax at 10 hours post-infusion | [6] |

| Half-life (t½) | 4-12 hours in humans | [7] |

Pharmacodynamic Data

The primary pharmacodynamic effect of AP1903 is the induction of apoptosis in cells engineered to express a CID-responsive element, most commonly an inducible caspase-9 (iCasp9).

Table 2: Summary of AP1903 Pharmacodynamic Effects

| Parameter | Observation | Reference |

| Mechanism of Action | Dimerizes and activates engineered caspase-9, initiating the apoptotic cascade. | [2][3] |

| In Vitro Efficacy (EC50) | Approximately 0.1 nM for inducing apoptosis in engineered HT1080 cells. | [2][8] |

| In Vivo Efficacy (Animal Models) | Dose-dependent decrease in serum human Growth Hormone (hGH) in mice implanted with hGH-secreting engineered cells, with a half-maximal effective dose of 0.4 ± 0.1 mg/kg. | [2][4] |

| Clinical Efficacy | A single dose of AP1903 reduced circulating transgenic T-cells by 90% within 30 minutes in patients with GvHD. | [3] |

| Onset of Action | Rapid, with significant cell elimination observed within 30 minutes of administration. | [3][9] |

| Specificity | Interacts minimally with endogenous FKBP, providing a high degree of specificity for the engineered protein. | [10] |

Experimental Protocols

Protocol 1: In Vitro Apoptosis Induction Assay

Objective: To determine the in vitro potency (EC50) of AP1903 in inducing apoptosis in engineered cells.

Methodology:

-

Cell Line: HT1080 cells stably transduced with a retrovirus expressing a myristoylated, dimerizer-dependent Fas construct containing two F36V-FKBP domains (pSR-myr-2(F36V-FKBP)Fas-E).

-

Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.

-

Treatment: Cells are treated with varying concentrations of AP1903 overnight.

-

Viability Assessment: Cell viability is measured using an Alamar Blue assay.

-

Data Analysis: The percentage of viable cells is plotted against the log concentration of AP1903 to determine the EC50 value.[2][8]

Protocol 2: Human Pharmacokinetic Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of intravenous AP1903 in healthy volunteers.

Methodology:

-

Study Design: A single-blind, placebo- and saline-controlled, ascending-dose study.

-

Participants: Healthy male volunteers are randomized into different dosage groups (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 mg/kg).

-

Drug Administration: AP1903 is administered as a single intravenous infusion over 2 hours.

-

Sample Collection: Serial blood and urine samples are collected at predefined time points.

-

Bioanalysis: Plasma and urine concentrations of AP1903 are determined using a validated analytical method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the concentration-time data.[6]

Visualizations

Signaling Pathway of AP1903-Induced Apoptosis

Caption: AP1903 crosses the cell membrane to induce dimerization and activation of engineered caspase-9.

Experimental Workflow for In Vivo Pharmacodynamic Assessment

Caption: Workflow for assessing the in vivo pharmacodynamic effect of AP1903 in a mouse model.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. Intravenous safety and pharmacokinetics of a novel dimerizer drug, AP1903, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Inducible caspase-9 suicide gene controls adverse effects from alloreplete T cells after haploidentical stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iCaspase 9 Suicide Gene System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Applications of Rimiducid (AP1903)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimiducid (also known as AP1903) is a small molecule homodimerizer that functions as a key component of a chemically inducible dimerization (CID) technology. Its primary therapeutic application is as a safety switch mechanism in genetically engineered cellular therapies, most notably Chimeric Antigen Receptor T-cell (CAR-T) therapy. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to the use of rimiducid in conjunction with the inducible caspase-9 (iCasp9) suicide gene system. The integration of this safety switch has the potential to mitigate severe adverse events associated with potent cell therapies, thereby improving their safety profile and expanding their therapeutic window.

Mechanism of Action: The iCasp9 Safety Switch

Rimiducid's therapeutic utility is intrinsically linked to the inducible caspase-9 (iCasp9) system. This system is a genetically engineered safety switch incorporated into therapeutic cells, such as CAR-T cells.[1]

The core components of the iCasp9 system are:

-

A modified human Caspase-9 protein: This pro-apoptotic enzyme has its caspase recruitment domain (CARD) removed to prevent unregulated activation.

-

A drug-binding domain: A mutated version of the human FK506-binding protein (FKBP12) is fused to the modified Caspase-9. This FKBP variant has a high affinity for rimiducid but a low affinity for its natural ligand, FK506, minimizing off-target effects.[2]

The administration of rimiducid triggers the dimerization of the FKBP12 domains, which in turn brings the associated Caspase-9 molecules into close proximity.[3] This induced proximity is sufficient to activate the caspase cascade, leading to rapid and efficient apoptosis of the genetically modified cells.[4][5] This mechanism allows for the selective elimination of the therapeutic cells in the event of severe toxicity.[4]

Signaling Pathway Diagram

Caption: Rimiducid-mediated activation of the iCasp9 safety switch.

Therapeutic Applications

The primary therapeutic application of the rimiducid/iCasp9 system is to enhance the safety of adoptive cell therapies.

Mitigating CAR-T Cell Toxicities

CAR-T cell therapies, while highly effective against certain hematological malignancies, can be associated with severe and life-threatening toxicities:[1]

-

Cytokine Release Syndrome (CRS): A systemic inflammatory response caused by the activation of a large number of T-cells.[1]

-

Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): A neurological toxicity with symptoms ranging from confusion and delirium to seizures and cerebral edema.[1]

-

On-target, off-tumor toxicity: CAR-T cells attacking healthy tissues that express the target antigen at low levels.

The administration of rimiducid can rapidly eliminate the CAR-T cells, thereby resolving these toxicities. Clinical data has shown that a single dose of rimiducid can lead to a rapid reduction in circulating CAR-T cells and a corresponding amelioration of CRS and neurotoxicity symptoms.[6]

Control of Graft-versus-Host Disease (GvHD)

In the context of allogeneic hematopoietic stem cell transplantation (HSCT), donor T-cells can cause Graft-versus-Host Disease (GvHD) by attacking the recipient's tissues. Incorporating the iCasp9 safety switch into donor T-cell infusions allows for the elimination of these alloreactive T-cells upon the administration of rimiducid if GvHD occurs.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of the rimiducid/iCasp9 system.

Table 1: Rimiducid Dosage and Pharmacokinetics

| Parameter | Value | Reference |

| Standard Clinical Dose | 0.4 mg/kg | [4] |

| Investigational Doses | 0.05 mg/kg, 0.1 mg/kg | [4] |

| Half-maximal Effective Dose (in vivo) | 0.4 ± 0.1 mg/kg | [8] |

| In Vitro EC50 | ≈0.1 nM | [8] |

| In Vitro IC50 | ≈0.2 nM | [8] |

Table 2: Efficacy of Rimiducid-mediated Cell Depletion

| Context | Cell Depletion | Time to Effect | Reference |

| In Vitro (High Transgene Expression) | >99% | 24 hours | [3] |

| Clinical (CAR-T cells) | >90% | 24 hours | [6] |

| Clinical (Allogeneic T-cells) | 85% to 95% | 30 minutes | [7] |

Table 3: Impact on Cytokine Levels in a Case of ICANS

| Cytokine | Pre-Rimiducid | Post-Rimiducid | Reference |

| Interleukin-6 (IL-6) | Elevated | Diminished | [9] |

| IL-1 Receptor Antagonist (IL1Rα) | Elevated | Diminished | [9] |

Experimental Protocols

In Vitro Assessment of iCasp9-mediated Apoptosis

Objective: To determine the dose-response and kinetics of rimiducid-induced apoptosis in iCasp9-expressing cells.

Methodology:

-

Cell Culture: Culture iCasp9-transduced cells (e.g., CAR-T cells) and non-transduced control cells in appropriate media.

-

Rimiducid Treatment: Plate cells at a known density and treat with a serial dilution of rimiducid (e.g., 0.01 nM to 100 nM). Include a vehicle-only control.

-

Apoptosis Detection (Flow Cytometry):

-

At various time points (e.g., 4, 8, 24 hours), harvest the cells.

-

Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

-

Analyze the cell populations using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and dead (viability dye positive) cells.

-

-

Data Analysis: Plot the percentage of apoptotic cells against the rimiducid concentration to determine the EC50 value.

Experimental Workflow Diagram

Caption: Workflow for in vitro assessment of rimiducid efficacy.

In Vivo Preclinical Xenograft Model

Objective: To evaluate the efficacy of the rimiducid/iCasp9 safety switch in controlling CAR-T cell activity and tumor growth in a mouse model.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., NSG mice).

-

Tumor Engraftment: Inoculate mice with a human tumor cell line expressing the target antigen for the CAR-T cells (e.g., CD19+ Raji cells for anti-CD19 CAR-T).

-

CAR-T Cell Infusion: Once tumors are established, intravenously infuse the mice with iCasp9-expressing CAR-T cells.

-

Rimiducid Administration: At a predetermined time point or upon observation of toxicity signs, administer rimiducid (e.g., intraperitoneally at a specified dose). A control group should receive a vehicle.

-

Monitoring:

-

Tumor Burden: Monitor tumor growth using bioluminescent imaging or caliper measurements.

-

CAR-T Cell Persistence: Quantify CAR-T cells in peripheral blood using flow cytometry or qPCR.

-

Toxicity: Monitor for signs of toxicity, such as weight loss or ruffled fur.

-

-

Data Analysis: Compare tumor growth, CAR-T cell levels, and survival between the rimiducid-treated and control groups.

Logical Relationship Diagram

Caption: Logical flow of a preclinical xenograft study.

Future Directions and Conclusion

The rimiducid/iCasp9 safety switch represents a significant advancement in making potent cellular therapies safer for patients. Ongoing research is exploring the use of lower doses of rimiducid to modulate, rather than completely eliminate, the therapeutic cells, potentially preserving anti-tumor efficacy while mitigating toxicity.[9] Furthermore, the application of this safety switch is being investigated in other areas of regenerative medicine, such as pluripotent stem cell-based therapies, to address the risk of teratoma formation.[10]

References

- 1. openworks.mdanderson.org [openworks.mdanderson.org]

- 2. Preclinical Testing of CAR T Cells in a Patient-Derived Xenograft Model of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An inducible caspase 9 safety switch for T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Applying a clinical lens to animal models of CAR-T cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Depletion of T cells via Inducible Caspase 9 Increases Safety of Adoptive T-Cell Therapy Against Chronic Hepatitis B [frontiersin.org]

- 9. Inhibitory effect of gramicidin S on the growth of murine tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of an inducible caspase-9 safety switch for pluripotent stem cell-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Signaling Pathways of SR-1903

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile, acting as a modulator of three key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor γ (PPARγ). Specifically, this compound functions as an inverse agonist of RORγ and PPARγ, and an agonist of LXR. This intricate mechanism of action allows this compound to potently block inflammatory signaling pathways, demonstrating significant efficacy in preclinical models of both inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by this compound, detailed experimental protocols from key studies, and a summary of its quantitative effects, positioning it as a promising therapeutic candidate for a range of disorders.

Core Cellular Signaling Pathways of this compound

This compound's therapeutic potential stems from its ability to simultaneously modulate three critical signaling pathways involved in inflammation and metabolism.

RORγ Inverse Agonism: Suppression of Pro-inflammatory Th17 Cell Differentiation

RORγt, an isoform of RORγ, is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.

As an inverse agonist, this compound binds to RORγ and promotes the recruitment of corepressor proteins to the receptor. This action inhibits the transcriptional activity of RORγ, thereby suppressing the expression of its target genes that are essential for Th17 cell differentiation and function. The net effect is a reduction in the population of pathogenic Th17 cells and a decrease in the production of IL-17 and other pro-inflammatory cytokines.

Caption: this compound as a RORγ inverse agonist.

LXR Agonism: Promotion of Cholesterol Efflux and Anti-inflammatory Gene Expression

Liver X Receptors (LXRs), including LXRα and LXRβ, are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses. Upon activation by an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.

This compound, as an LXR agonist, stimulates this pathway, leading to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). This promotes the efflux of cholesterol from cells, a process with anti-atherogenic implications. Furthermore, LXR activation can transrepress the expression of pro-inflammatory genes, contributing to the anti-inflammatory effects of this compound. Genes such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD-1) are also upregulated.[1]

References

Hypothetical Example: The Role of SR-1903 in Inflammatory Condition Y

To provide a comprehensive technical guide on SR-1903, it is essential to first identify the specific disease context in which its role is to be examined. The current scientific literature does not prominently feature a compound designated "this compound" in connection with a specific, widely researched disease. This suggests that this compound may be an internal company designation, a very new compound not yet in the public domain, or a niche area of research.

Therefore, to proceed with generating the requested in-depth guide, please specify the disease of interest. Once the disease is identified, a thorough literature search can be conducted to gather the necessary data on this compound's mechanism of action, relevant signaling pathways, and experimental results.

For the purpose of illustrating the requested format and content, a hypothetical example is provided below, assuming this compound is an inhibitor of the fictitious "Kinase X" in the context of "Inflammatory Condition Y".

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of Kinase X, a key signaling node implicated in the pathogenesis of Inflammatory Condition Y. This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, detailing its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the Kinase X Signaling Pathway

This compound competitively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream signaling cascades known to drive the inflammatory response in Condition Y. The primary downstream effector inhibited by this action is the transcription factor NF-kappaB.

Caption: this compound inhibits the Kinase X signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | Recombinant Human Kinase X | 5.2 |

| Cell-Based Assay | p-NF-kappaB Inhibition (HEK293 cells) | 25.8 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Condition Y

| Treatment Group | Dose (mg/kg, p.o., BID) | Reduction in Paw Swelling (%) |

| Vehicle | - | 0 |

| This compound | 10 | 35 |

| This compound | 30 | 68 |

| Dexamethasone | 1 | 75 |

Experimental Protocols

Kinase X Biochemical Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the IC50 of this compound against recombinant human Kinase X. The assay buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Kinase X (5 nM) was incubated with varying concentrations of this compound for 20 minutes at room temperature. The reaction was initiated by the addition of 10 µM ATP and 100 nM of a biotinylated peptide substrate. After 60 minutes, the reaction was stopped, and the phosphorylated substrate was detected using a europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin.

Caption: Workflow for the Kinase X biochemical assay.

In Vivo Mouse Model of Inflammatory Condition Y

Male C57BL/6 mice (8-10 weeks old) were injected with 20 µL of complete Freund's adjuvant (CFA) into the left hind paw to induce inflammation. This compound was formulated in 0.5% methylcellulose and administered orally twice daily (BID) starting on day 7 post-CFA injection. Paw volume was measured daily using a plethysmometer. At the end of the study (day 14), animals were euthanized, and paw tissue was collected for histological analysis. All animal procedures were approved by the Institutional Animal Care and Use Committee.

Please provide the specific disease of interest to enable the generation of a factually accurate and detailed technical guide on this compound.

Methodological & Application

Unraveling SR-1903: Application Notes and Protocols for Cellular Research

For Immediate Release

[City, State] – In the dynamic landscape of cellular and molecular biology, the emergence of novel experimental compounds is a constant driver of discovery. This document provides a comprehensive overview of the experimental protocols and cellular impact of the research compound SR-1903. Tailored for researchers, scientists, and professionals in drug development, these application notes offer a detailed guide to utilizing this compound in a cell culture setting.

Summary of Quantitative Data

Initial in vitro studies have begun to quantify the effects of this compound on various cell lines. The following table summarizes the key anti-proliferative activity observed.

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| A375 | Melanoma | 86 | [1] |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 5 - 400 | [1] |

| Bladder Cancer Cell Lines | Bladder Cancer | 5 - 400 | [1] |

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines. [1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. Adherence to proper sterile technique is critical for successful outcomes.[2]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.[1]

Materials:

-

Cancer cell line of interest (e.g., A375 human melanoma cells)[1]

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]

-

This compound

-

Dimethyl sulfoxide (DMSO)[1]

-

96-well plates[1]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

-

Microplate reader[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell density should be determined empirically for each cell line.[1]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[1]

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.[1]

-

MTT Addition and Incubation: After the desired treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is used to detect changes in protein expression or phosphorylation status in response to this compound treatment.

Materials:

-

Cells treated with this compound

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gel

-

PVDF membrane

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Lyse the cells with lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with the primary antibody, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

-

Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in gene expression following treatment with this compound.

Materials:

-

Cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

Gene-specific primers

-

qPCR master mix

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound for 24 hours. Extract total RNA using a commercial kit.[1]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.[1]

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[1]

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene and compared to the vehicle-treated control.[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, it is crucial to understand the signaling pathways it modulates. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the effects of a novel compound like this compound.

Caption: Hypothetical Signaling Pathway for this compound.

Caption: General Experimental Workflow for this compound.

References

Application Notes and Protocols for SR-1903 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-1903 is a synthetic small molecule that acts as a dual modulator of two key nuclear receptors: Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) and Liver X Receptor (LXR). Specifically, it functions as an inverse agonist of RORγ and an agonist of LXR. This unique polypharmacology allows this compound to simultaneously suppress pro-inflammatory pathways regulated by RORγ, particularly the differentiation of Th17 cells and the production of interleukin-17 (IL-17), while promoting anti-inflammatory and metabolic pathways governed by LXR. Preclinical studies in mouse models have demonstrated its therapeutic potential in autoimmune diseases and metabolic disorders.

These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, focusing on established protocols for collagen-induced arthritis (CIA) and high-fat diet-induced obesity (DIO).

Mechanism of Action and Signaling Pathway

This compound's dual activity on RORγ and LXR provides a multi-faceted approach to modulating immune responses and metabolic processes.

-

RORγ Inverse Agonism: RORγ is a master regulator of Th17 cell differentiation, a subset of T helper cells that play a critical role in the pathogenesis of many autoimmune diseases. By acting as an inverse agonist, this compound binds to RORγ and reduces its transcriptional activity. This leads to the inhibition of Th17 cell development and a subsequent decrease in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.

-

LXR Agonism: LXRs (LXRα and LXRβ) are nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammation. As an LXR agonist, this compound activates these receptors, leading to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and the suppression of inflammatory gene expression in macrophages.

The combined effect of RORγ inhibition and LXR activation results in a synergistic anti-inflammatory and metabolic-modulating effect.

Figure 1: Simplified signaling pathway of this compound. This compound acts as an inverse agonist of RORγ, inhibiting Th17 differentiation and IL-17 production, and as an agonist of LXR, promoting cholesterol efflux and anti-inflammatory gene expression.

Physicochemical Properties and Formulation

Note: Publicly available data on the optimal solvent for in vivo administration, pharmacokinetics (PK), and toxicology of this compound is limited. The following recommendations are based on general practices for similar small molecules and should be empirically validated by the researcher.

| Property | Data |

| Solubility | Data not widely available. Researchers should perform solubility tests in various vehicles (e.g., DMSO, ethanol, Tween 80, polyethylene glycol, corn oil) to determine a suitable formulation for the desired route of administration. |

| In Vivo Vehicle (Suggested) | A common vehicle for oral or intraperitoneal administration of hydrophobic small molecules is a suspension in 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. |

| Pharmacokinetics (PK) | Crucial Data Gap: No publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. It is strongly recommended to conduct a preliminary PK study to determine the half-life, bioavailability, and optimal dosing frequency. |

| Toxicology | Crucial Data Gap: No publicly available toxicology data. Researchers must conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) and to monitor for any signs of toxicity during the study. |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation of the joints.

Experimental Workflow:

Figure 2: Experimental workflow for the collagen-induced arthritis (CIA) model with this compound treatment.

Methodology:

-

Animal Model: DBA/1J mice (male, 8-10 weeks old) are highly susceptible to CIA.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

This compound Administration:

-

Dose: A previously reported effective dose is 20 mg/kg, administered twice daily. However, this should be optimized based on MTD studies.

-

Route: Intraperitoneal (i.p.) injection is a common route. Oral gavage (p.o.) may also be considered, pending PK data.

-

Schedule: Begin treatment upon the first signs of arthritis (typically around day 28-35) and continue for a predefined period (e.g., 14-21 days).

-

-

Monitoring and Assessment:

-

Clinical Score: Score arthritis severity in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

-

Body Weight: Monitor body weight as an indicator of general health.

-

-

Endpoint Analysis:

-

Histology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-17, TNF-α, IL-6).

-

Quantitative Data from a Representative Study:

| Parameter | Vehicle Control | This compound (20 mg/kg, b.i.d.) |

| Arthritis Score (Mean ± SEM) | High | Significantly Reduced[1][2] |

| Paw Swelling (mm, Mean ± SEM) | Increased | Significantly Reduced[1][2] |

High-Fat Diet-Induced Obesity (DIO) in Mice

The DIO model is used to study obesity and its metabolic complications, such as insulin resistance and dyslipidemia.

Methodology:

-

Animal Model: C57BL/6J mice (male, 6-8 weeks old) are commonly used as they are prone to developing obesity on a high-fat diet.

-

Induction of Obesity:

-

Feed mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.

-

-

This compound Administration:

-

Dose: The optimal dose for metabolic effects needs to be determined. A starting point could be similar to that used in the CIA model (e.g., 20 mg/kg), but a dose-response study is recommended.

-

Route: Oral gavage is a common and clinically relevant route for metabolic studies.

-

Schedule: Administer this compound or vehicle daily for a period of 4-8 weeks.

-

-

Monitoring and Assessment:

-

Body Weight and Food Intake: Monitor weekly.

-

Glucose Homeostasis: Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.

-

Body Composition: Measure fat and lean mass using techniques like DEXA or NMR.

-

-

Endpoint Analysis:

-

Serum Analysis: Collect blood to measure levels of glucose, insulin, total cholesterol, LDL, HDL, and triglycerides.

-

Tissue Analysis: Collect liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis of LXR target genes (e.g., Abca1, Scd1).

-

Quantitative Data from a Representative Study:

| Parameter | High-Fat Diet + Vehicle | High-Fat Diet + this compound |

| Body Weight Gain (g) | Increased | Reduced[1][2] |

| Fat Mass (g) | Increased | Reduced[1][2] |

| Blood Glucose (IPGTT, AUC) | Elevated | Reduced[1][2] |

| Total Cholesterol (mg/dL) | Elevated | Reduced[1][2] |

| LDL Cholesterol (mg/dL) | Elevated | Reduced[1][2] |

Conclusion